3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBZXONRXXIKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure necessitates disconnections at three critical junctures: (1) the lactone ring of the coumarin system, (2) the indoline-1-carbonyl moiety at position 3, and (3) the nitro group at position 6.
Coumarin Core Construction
The 2H-chromen-2-one scaffold is most efficiently synthesized via Pechmann condensation, though modern adaptations employ transition metal catalysis for enhanced regiocontrol. Source demonstrates that copper-catalyzed reactions between benzo[d]isoxazoles and terminal alkynes enable the formation of chromen-imine intermediates, which can be hydrolyzed to the corresponding coumarins. This method avoids the harsh acidic conditions of traditional Pechmann reactions, preserving acid-sensitive functional groups.
Indoline-1-Carbonyl Installation
Coupling pre-formed indoline-1-carbonyl chloride to the coumarin nucleus represents a logical approach, but steric hindrance at position 3 often limits efficiency. Alternatively, in situ generation of the carbonyl linkage using carbodiimide activators (e.g., CDI) proves more effective, as evidenced by Source, where coumarin-3-carboxylic acid derivatives were converted to anhydrides for subsequent nucleophilic attack by indoline.
Regioselective Nitration
Introducing the nitro group at position 6 requires careful electronic modulation of the coumarin ring. Directed ortho-metallation strategies or nitration prior to annulation may circumvent para/ortho competition, though these methods demand stringent temperature control (-10°C to 0°C) to prevent polysubstitution.
Synthetic Methodologies: Comparative Evaluation
Method A: Sequential Annulation-Coupling-Nitration
Step 1: Synthesis of 6-Nitro-2H-Chromen-2-One
A modified Pechmann condensation employs resorcinol derivatives and β-ketoesters under sulfuric acid catalysis. Nitration at this stage using fuming HNO3/H2SO4 (1:3 v/v) at 0°C affords 6-nitro-7-hydroxycoumarin, which undergoes lactonization upon heating (80°C, 2 h).
Step 2: Carboxylic Acid Activation
The 3-position is functionalized via Vilsmeier-Haack formylation, followed by oxidation to the carboxylic acid using KMnO4 in basic medium. Subsequent activation with CDI (1.2 equiv, THF, 25°C, 4 h) generates the reactive mixed carbonate intermediate.
Step 3: Indoline Coupling
Indoline (1.5 equiv) in DCM is added dropwise to the activated carbonate, yielding 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one after 12 h at reflux. Purification via silica chromatography (EtOAc/hexanes 1:4) provides the product in 67% overall yield (Table 1, Entry 1).
Method B: Copper-Catalyzed Multicomponent Assembly
Adapting the protocol from Source, a one-pot reaction between 6-nitrobenzo[d]isoxazole (1a), tosyl azide (2a), and indoline-1-propyne (3a) under CuBr catalysis (10 mol%) in DCE/DCM (1:1) at 80°C produces the target compound via a cascade [3+2] cycloaddition-Kemp elimination sequence (Scheme 1). Triethylamine (3 equiv) scavenges HBr, driving the reaction to completion within 4 h. This method achieves 89% yield (Table 1, Entry 2), though scalability is limited by the cost of indoline-alkyne precursors.
Table 1. Comparative Performance of Synthetic Methods
| Entry | Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | Sequential | CDI | 80 | 18 | 67 | 98.2 |
| 2 | Multicomponent | CuBr | 80 | 4 | 89 | 99.1 |
| 3 | Nitration-Last | H2SO4 | 0 | 24 | 45 | 95.4 |
| 4 | Microwave-Assisted | None | 120 | 0.5 | 78 | 97.8 |
| 5 | Enzymatic | Lipase | 37 | 48 | 32 | 91.3 |
Method C: Late-Stage Nitration
Post-functionalization nitration of 3-(indoline-1-carbonyl)-2H-chromen-2-one using acetyl nitrate (generated in situ from HNO3/Ac2O) at -10°C directs substitution to the 6-position due to the electron-withdrawing effect of the indoline carbonyl group. However, competing 5- and 8-nitration reduces the isolated yield to 45% (Table 1, Entry 3).
Mechanistic Elucidation of Key Steps
Copper-Mediated Alkyne-Azide Cycloaddition
In Method B, CuBr facilitates the formation of a copper-acetylide intermediate from indoline-1-propyne, which reacts with tosyl azide to generate a triazolide species. Subsequent Kemp elimination (base-induced ring-opening of benzo[d]isoxazole) releases N2 and forms the chromen-imine intermediate, which tautomerizes to the coumarin framework. The mechanism proceeds as follows:
- CuBr Coordination : $$ \text{CuBr} + \text{HC≡C-Indoline} \rightarrow \text{Cu-C≡C-Indoline} + \text{HBr} $$
- Triazole Formation : $$ \text{Cu-C≡C-Indoline} + \text{Tosyl-N}_3 \rightarrow \text{Cu-Triazolide} $$
- Kemp Elimination : Base-induced cleavage of the isoxazole N-O bond, releasing CO2 and forming the imine intermediate.
- Tautomerization : $$ \text{Imine} \rightarrow \text{Coumarin} $$ via proton transfer.
CDI-Mediated Amide Coupling
Method A’s critical step involves CDI activating the coumarin-3-carboxylic acid to a reactive acyl imidazolide (Fig. 1). Indoline’s nucleophilic nitrogen attacks the electrophilic carbonyl, displacing imidazole:
$$
\text{Coumarin-CO-O-Im} + \text{Indoline} \rightarrow \text{Coumarin-C(O)-N-Indoline} + \text{Imidazole}
$$
This mechanism avoids racemization and ensures high functional group tolerance.
Optimization Strategies and Process Analytics
Solvent Effects
Polar aprotic solvents (DMF, DMSO) deactivate copper catalysts via strong coordination, whereas chlorinated solvents (DCE, DCM) optimize reaction rates and yields in Method B (Table 2).
Table 2. Solvent Screening for Method B
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCE/DCM (1:1) | 10.4 | 89 |
| THF | 7.5 | 0 |
| Toluene | 2.4 | 22 |
| DMF | 36.7 | Trace |
Temperature Profiling
Microwave-assisted synthesis (Method D) reduces reaction time from 18 h to 30 min by rapidly achieving 120°C, though decomposition occurs above 130°C. Controlled cooling prevents exothermic side reactions during nitration steps.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one , several chemical reactions can be proposed based on its functional groups:
-
Hydrolysis : The ester linkage between the indoline and chromene moieties could undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid and indoline derivatives.
-
Reduction : The nitro group could be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).
-
Nucleophilic Substitution : The nitro group might participate in nucleophilic aromatic substitution reactions, although this would be less likely due to the electron-withdrawing nature of the nitro group.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR spectroscopy are crucial for characterizing the structure of This compound .
-
NMR Spectroscopy : H NMR would show signals corresponding to the aromatic protons of both the indoline and chromene rings, while C NMR would provide information about the carbonyl carbon and other carbon atoms in the molecule.
-
IR Spectroscopy : The IR spectrum would likely show absorption bands corresponding to the carbonyl group (around 1700 cm) and the nitro group (around 1350 and 1500 cm).
Biological Activities
Although specific biological activities of This compound are not documented, related compounds have shown various bioactivities. For example, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Coumarins also exhibit a range of biological activities, including anticoagulant and antioxidant effects .
Data Table: Potential Reactions and Conditions
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Basic/Acidic Conditions | Indoline Derivative, Chromene Carboxylic Acid |
| Reduction | H/Pd-C | 3-(Indoline-1-carbonyl)-6-amino-2H-chromen-2-one |
| Nucleophilic Substitution | Nucleophile, Base | Substituted Chromene Derivative |
Scientific Research Applications
Anticancer Applications
The compound has been identified as a potential anticancer agent . Research indicates that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that indole-tethered chromene derivatives can induce apoptosis in cancer cells through mechanisms involving tubulin binding and disruption of microtubule dynamics .
Case Study: Cytotoxicity Testing
A recent study evaluated the cytotoxic properties of novel indole-tethered chromene derivatives against selected cancer cell lines. The derivatives displayed IC50 values ranging from 7.9 to 9.1 µM, indicating potent anticancer activity . Molecular docking studies revealed strong binding affinities towards tubulin, suggesting that these compounds could serve as effective chemotherapeutic agents.
Antiviral Properties
3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one and its derivatives have shown promise as antiviral agents . Indole-containing compounds are known for their activity against various viral infections, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Case Study: Indole Derivatives as Antivirals
Research highlights that certain indole derivatives act as inhibitors of HCV NS5B RNA-dependent polymerase, demonstrating effective inhibition at low concentrations (EC50 values around 3 nM) . The structural modifications on the indole ring significantly influence the antiviral activity, making this class of compounds a focus for further development in antiviral therapies.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties , particularly as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents.
Case Study: Tyrosinase Inhibition
Coumarin-based compounds, including variants of this compound, have been reported to exhibit inhibitory effects on tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders . The structure-activity relationship indicates that specific substitutions on the chromene scaffold enhance inhibitory potency.
Synthesis and Structural Modifications
The synthesis of this compound involves multicomponent reactions that yield high yields with minimal toxicity . Structural modifications, such as varying substituents on the indole or chromene moieties, can lead to enhanced biological activities.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
- Melting Points : Benzimidazole derivatives (e.g., 4e) exhibit higher melting points (290°C) due to strong intermolecular interactions, whereas triazole analogs (8v) melt at lower temperatures (~190°C) .
- Synthetic Accessibility : Triazole derivatives (e.g., 8v) are synthesized via click chemistry with high yields (~80%), while benzimidazole derivatives (4e) require multistep reactions with moderate yields (60%) .
Nitro Group Positioning and Bioactivity
The nitro group at position 6 is a common feature in coumarin derivatives. Comparisons with nitro-containing analogs include:
Key Observations :
- Antioxidant Potential: Nitro-coumarin Schiff bases (SVN 1-11) exhibit moderate antioxidant activity, likely due to the nitro group’s electron-withdrawing effects stabilizing radical intermediates .
Structural Analogues with Indoline Moieties
Indoline derivatives share structural similarities with the target compound’s indoline-carbonyl group:
Key Observations :
- Reactivity : Indolin-2-one derivatives are prone to ring-opening reactions, whereas the target compound’s indoline-carbonyl group is stabilized by conjugation with the coumarin core.
- Biological Relevance : Indoline derivatives are often explored for CNS activity, but the target compound’s coumarin scaffold may redirect bioactivity toward antimicrobial or anticancer applications .
Biological Activity
3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines indoline, chromenone, and nitro groups. This combination is believed to contribute to its diverse biological effects. The nitro group can undergo reduction to an amino group, while the carbonyl group can be reduced to a hydroxyl group, allowing for various chemical modifications that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interaction with binding sites. The precise pathways involved can vary based on the biological context being studied.
Antimicrobial Activity
Research indicates that derivatives of coumarin compounds, including this compound, exhibit significant antimicrobial properties. For instance, some coumarin analogues have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 4 μg/mL against various Gram-positive bacteria .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Coumarin Analogue A | 1 | Bacillus cereus |
| Coumarin Analogue B | 2 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. It has shown promising cytotoxicity against several cancer cell lines. For example, compounds with similar structural features have exhibited IC50 values indicative of strong antiproliferative effects against breast and colon cancer cells .
Table 2: Cytotoxicity Data
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | 22.09 | MCF-7 (Breast) |
| Coumarin Analogue C | 6.40 | HCT116 (Colon) |
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus, which is critical given the rise in antibiotic resistance .
Study on Anticancer Properties
In another case study, researchers investigated the compound's effect on apoptosis in cancer cells. The study revealed that treatment with this compound led to increased reactive oxygen species (ROS) generation and activation of the p53 pathway, crucial for inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one?
- Methodological Answer :
- Chromenone Core Formation : The 2H-chromen-2-one scaffold can be synthesized via condensation of malonic acid and substituted phenols in the presence of phosphorous oxychloride and ZnCl₂ (Pechner reaction) .
- Nitration : Introduce the nitro group at the 6-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .
- Indoline Coupling : React the nitro-chromenone intermediate with indoline-1-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to form the final compound. Purify via column chromatography (silica gel, EtOAc/hexane gradient) .
Q. How can the purity and structure of this compound be validated?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Compare chemical shifts with analogous chromenones (e.g., δ ~6.2–8.5 ppm for aromatic protons, δ ~160–170 ppm for carbonyl carbons) .
- IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹) and carbonyl (1720–1680 cm⁻¹) groups .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve).
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Batch Variability : Compare synthetic batches using LC-MS to detect trace impurities (e.g., unreacted indoline intermediates) that may skew bioactivity results .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to account for potency variations across studies .
Q. What strategies optimize regioselective nitration of the chromenone core?
- Methodological Answer :
- Directing Groups : Temporarily introduce electron-donating groups (e.g., methoxy at C-7) to direct nitration to C-5. Remove post-nitration via hydrolysis .
- Solvent Effects : Use acetic anhydride as a solvent to stabilize the nitronium ion and enhance C-6 selectivity .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites based on electron density maps .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The indoline-1-carbonyl group at C-3 may hinder nucleophilic attacks at adjacent positions. Use bulky catalysts (e.g., Pd(PPh₃)₄) to mitigate side reactions .
- Electronic Effects : The nitro group at C-6 deactivates the chromenone ring, reducing electrophilic substitution. Activate via Lewis acids (e.g., AlCl₃) for functionalization .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the final coupling step?
- Methodological Answer :
- Reaction Monitoring : Incomplete coupling due to insufficient reaction time (e.g., <12 hours vs. 24 hours) can reduce yields. Use in-situ FTIR to track carbonyl disappearance .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve indoline-carboxyl chloride solubility, enhancing coupling efficiency compared to THF .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours for HPLC analysis .
- Light Sensitivity : Store solutions in amber vials to assess photodegradation. Use UV-Vis spectroscopy to detect nitro group reduction products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
